molecular formula C12H7NO2S B8351699 1-(3-Thienyl)-1H-indole-2,3-dione

1-(3-Thienyl)-1H-indole-2,3-dione

Cat. No. B8351699
M. Wt: 229.26 g/mol
InChI Key: LVOWFWVRAPVYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Thienyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H7NO2S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

1-thiophen-3-ylindole-2,3-dione

InChI

InChI=1S/C12H7NO2S/c14-11-9-3-1-2-4-10(9)13(12(11)15)8-5-6-16-7-8/h1-7H

InChI Key

LVOWFWVRAPVYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C3=CSC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Copper(II) acetate monohydrate (4.25 g, 23.4 mmol) was heated at reflux in acetic anhydride (30 mL) for 2 h. The mixture was filtered and washed with anhydrous ether (500 mL). The solid was dried in vacuo at 55° C. for 16 h. Dichloromethane (1 mL) was added to a mixture of copper(II) acetate (62 mg, 0.34 mmol), isatin (50 mg, 0.34 mmol), and thiophene-3-boronic acid (87 mg, 0.68 mmol), followed by triethylamine (0.10 mL, 0.68 mmol) under argon. The resulting solution was stirred for 16 h at room temperature. The reaction mixture was then recharged with 0.10 mmol copper(II) acetate, 0.10 mmol of 3-thiophene boronic acid, and 1 drop of triethylamine, and the mixture was heated at 50° C. for 6 h. The crude material was purified by preparative TLC using 3:97 methanol in chloroform as the eluent, giving the desired product as a yellow solid (25 mg, 0.11 mmol, 33%). 1H NMR (400 MHz): δ 7.70 (d, J=7.5, 1H), 7.58 (t, J=7.8, 1H), 7.50 (d, J=5.1, 1H), 7.48 (s, 1H), 7.24 (d, J=5.1, 1H), 7.18 (t, J=7.51, 1H), 7.05 (d, J=8.0, 1H).
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
62 mg
Type
catalyst
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mmol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
4.25 g
Type
catalyst
Reaction Step Seven
Yield
33%

Synthesis routes and methods II

Procedure details

Triethylamine (56.9 mL, 0.408 mol), was added to a mixture of 1H-indole-2,3-dione (15.0 g, 0.102 mol), copper (II) acetate (46.0 g, 0.255 mol), and 3-thienylboronic acid (19.6 g, 0.153 mol) in CH2Cl2 (500 mL). The reaction mixture was stirred overnight, filtered through Celite, rinsed with EtOAc/hexane (1:1, 300 mL), and concentrated in vacuo. The crude product was purified by column chromatography on silica using Hexane/EtOAc (1:1), giving the desired product (1.1 g, 50%).
Quantity
56.9 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
catalyst
Reaction Step One
Yield
50%

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